molecular formula C13H9BrN2OS2 B3036209 3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile CAS No. 339017-15-1

3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B3036209
CAS No.: 339017-15-1
M. Wt: 353.3 g/mol
InChI Key: NHYRGJLSVVNFQD-UHFFFAOYSA-N
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Description

3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxoethyl group, a sulfanyl group, a methyl group, and an isothiazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with ethyl acetoacetate in the presence of a base to form 2-(4-bromophenyl)-2-oxoethyl acetate.

    Thioether Formation: The intermediate is then reacted with a thiol compound, such as ethanethiol, under basic conditions to form the corresponding thioether.

    Cyclization: The thioether undergoes cyclization with a nitrile compound, such as acetonitrile, in the presence of a suitable catalyst to form the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the isothiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
  • 3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
  • 3-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile

Uniqueness

The presence of the bromophenyl group in 3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-8-11(6-15)13(16-19-8)18-7-12(17)9-2-4-10(14)5-3-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYRGJLSVVNFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile

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